3-(benzenesulfonyl)-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-(benzenesulfonyl)-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]propanamide” contains a benzenesulfonyl group, a cyclohexene ring, and a propanamide group. The benzenesulfonyl group is a common functional group in organic chemistry, composed of a benzene ring bonded to a sulfonyl group. The cyclohexene ring is a six-membered ring with one double bond, and the propanamide group consists of a three-carbon chain with a terminal amide group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups. The benzenesulfonyl group is likely to be planar due to the structure of the benzene ring. The cyclohexene ring could adopt a number of conformations, but is likely to be in a half-chair conformation due to the presence of the double bond .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the functional groups present. The benzenesulfonyl group could potentially undergo electrophilic aromatic substitution reactions, while the double bond in the cyclohexene ring could undergo addition reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the polarity of its functional groups, and its melting and boiling points would be influenced by the strength of the intermolecular forces present .Wissenschaftliche Forschungsanwendungen
Photodynamic Therapy Applications
A study by Pişkin et al. (2020) highlighted the synthesis and characterization of new zinc phthalocyanines substituted with benzenesulfonamide derivative groups. These compounds exhibited good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them promising Type II photosensitizers for cancer treatment in photodynamic therapy. This research underscores the potential of benzenesulfonamide derivatives in developing effective therapeutic agents for combating cancer through photodynamic therapy approaches (Pişkin, Canpolat, & Öztürk, 2020).
Anticonvulsant Activity
Farag et al. (2012) synthesized heterocyclic compounds containing a sulfonamide moiety and evaluated their anticonvulsant activities. Among the synthesized compounds, one demonstrated significant anticonvulsive effects, offering insights into the development of new anticonvulsant agents. This study showcases the therapeutic potential of sulfonamide derivatives in addressing neurological disorders, specifically through their anticonvulsant properties (Farag et al., 2012).
Synthetic Applications and Heterocyclic Synthesis
Familoni (2002) explored the synthetic applications of metalated sulfonamides, demonstrating their utility in heterocyclic synthesis. The study highlights the diverse chemical reactions and potential rearrangements that sulfonamide derivatives can undergo, paving the way for the synthesis of various heterocyclic compounds. This research provides a foundation for utilizing sulfonamide-based compounds in complex organic syntheses and the development of new pharmaceuticals and materials (Familoni, 2002).
Inhibition of Carbonic Anhydrase IX
Lolak et al. (2019) investigated ureido benzenesulfonamides incorporating 1,3,5-triazine moieties as inhibitors of human carbonic anhydrase isoforms, particularly hCA IX, which is associated with cancer. The compounds displayed potent inhibition, suggesting their potential as anticancer agents targeting carbonic anhydrase IX. This study demonstrates the role of sulfonamide derivatives in developing selective inhibitors for therapeutic applications in oncology (Lolak, Akocak, Bua, & Supuran, 2019).
Eigenschaften
IUPAC Name |
3-(benzenesulfonyl)-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO4S/c18-15(17-13-16(19)10-5-2-6-11-16)9-12-22(20,21)14-7-3-1-4-8-14/h1,3-5,7-8,10,19H,2,6,9,11-13H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSCTTYBFEDAKLY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=CC(C1)(CNC(=O)CCS(=O)(=O)C2=CC=CC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.